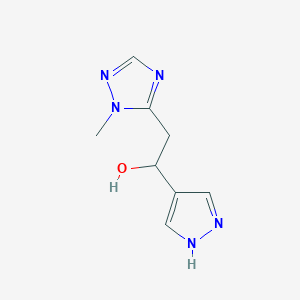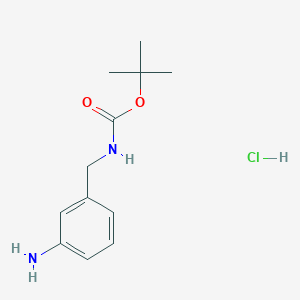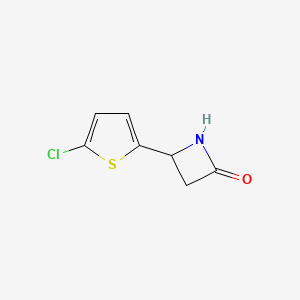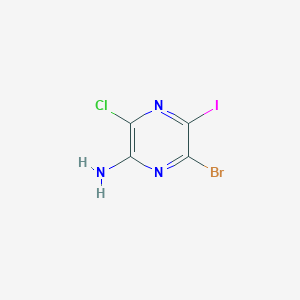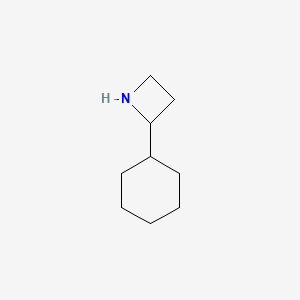
5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5th position and a cyclopentylethyl group at the 1st position of the triazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Bromination: The triazole ring is then brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: The final step involves the alkylation of the triazole ring with 2-cyclopentylethyl bromide under basic conditions to introduce the cyclopentylethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and bases like triethylamine (TEA) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-triazole derivative, while coupling reactions could produce biaryl or heteroaryl compounds.
科学的研究の応用
5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromine atom and cyclopentylethyl group can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-Bromo-1H-1,2,4-triazol-3-amine: Lacks the cyclopentylethyl group, which may influence its solubility and binding properties.
5-Bromo-1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine: Contains a phenylethyl group instead of a cyclopentylethyl group, which can alter its chemical and biological properties.
Uniqueness
5-Bromo-1-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine is unique due to the combination of the bromine atom and the cyclopentylethyl group. This combination can provide distinct reactivity and biological activity profiles, making it a valuable compound for various applications.
特性
分子式 |
C9H15BrN4 |
|---|---|
分子量 |
259.15 g/mol |
IUPAC名 |
5-bromo-1-(2-cyclopentylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H15BrN4/c10-8-12-9(11)13-14(8)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,11,13) |
InChIキー |
OJPKCVHOIXUJGC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CCN2C(=NC(=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)




![6-Bromo-9-oxa-1,3-diazatricyclo[6.3.1.0,12]dodeca-2,4(12),5,7-tetraene](/img/structure/B13080284.png)

